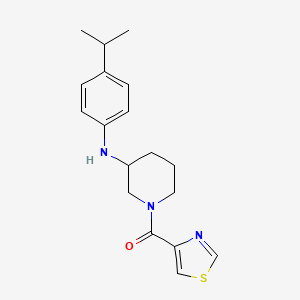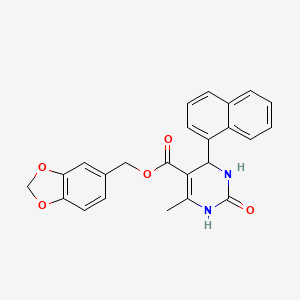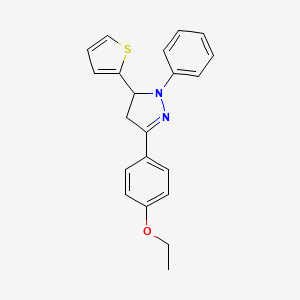
N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine, commonly known as ITI-214, is a small molecule drug candidate that has shown potential in treating various diseases. The compound belongs to the class of phosphodiesterase 1 (PDE1) inhibitors and has been found to have several biochemical and physiological effects.
作用機序
ITI-214 works by inhibiting the activity of N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine, an enzyme that is involved in the regulation of intracellular signaling pathways. By inhibiting N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine, ITI-214 increases the levels of cyclic nucleotides, which are important signaling molecules in the body. This, in turn, leads to the activation of various signaling pathways that are involved in the regulation of cellular processes such as inflammation, neuroprotection, and synaptic plasticity.
Biochemical and Physiological Effects
ITI-214 has been found to have several biochemical and physiological effects. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. ITI-214 has also been found to enhance neuroprotection by increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. Additionally, ITI-214 has been shown to improve cognitive function by enhancing synaptic plasticity.
実験室実験の利点と制限
One of the advantages of ITI-214 is that it has a high degree of selectivity for N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine, which reduces the risk of off-target effects. Additionally, ITI-214 has been found to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, one limitation of ITI-214 is that it has a relatively short half-life, which may limit its efficacy in some applications.
将来の方向性
There are several future directions for the development of ITI-214. One potential application is in the treatment of Alzheimer's disease, where ITI-214 has shown promise in reducing inflammation and improving cognitive function. Another potential application is in the treatment of Parkinson's disease, where ITI-214 has been found to enhance neuroprotection and reduce motor deficits. Additionally, ITI-214 may have applications in the treatment of multiple sclerosis, where it has been found to reduce inflammation and enhance remyelination. Further research is needed to fully understand the potential of ITI-214 in these and other applications.
Conclusion
ITI-214 is a promising small molecule drug candidate that has shown potential in treating various diseases. The compound works by inhibiting the activity of N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine and has been found to have several biochemical and physiological effects. ITI-214 has been extensively studied in preclinical models and has shown promise in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. While there are some limitations to the compound, there are several future directions for the development of ITI-214. Further research is needed to fully understand the potential of ITI-214 in these and other applications.
合成法
ITI-214 can be synthesized using a multistep process that involves the reaction of 4-isopropylphenyl hydrazine with 1,3-thiazol-4-carbonyl chloride to form the intermediate compound. The intermediate compound is then reacted with piperidine to form the final product, ITI-214. The synthesis method has been optimized to produce a high yield of pure ITI-214.
科学的研究の応用
ITI-214 has been extensively studied in preclinical models for its potential therapeutic applications. The compound has shown promise in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. ITI-214 has also been studied for its potential to improve cognitive function, reduce inflammation, and enhance neuroprotection.
特性
IUPAC Name |
[3-(4-propan-2-ylanilino)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-13(2)14-5-7-15(8-6-14)20-16-4-3-9-21(10-16)18(22)17-11-23-12-19-17/h5-8,11-13,16,20H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOJWDDPQOCIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-isopropylphenyl)-1-(1,3-thiazol-4-ylcarbonyl)-3-piperidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4886980.png)
![2,4-dichloro-N-[3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4886982.png)
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4886986.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886991.png)
![1-(hydroxymethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4887005.png)
![3-methyl-N-(3-{N-[(4-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4887028.png)
![4-(4-fluorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4887036.png)

![3-[(4-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4887046.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4887050.png)
![2-{[4-(4-nitrophenyl)-1-piperazinyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B4887061.png)
![2-[(3-bromobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B4887069.png)
![3-chloro-4-[(3-iodobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B4887070.png)
